molecular formula C22H24N4O6S2 B2640738 N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 356570-27-9

N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2640738
CAS No.: 356570-27-9
M. Wt: 504.58
InChI Key: XFWZYTNMIOZJRQ-UHFFFAOYSA-N
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Description

Its structure integrates a 5-methyl-1,2-oxazole moiety linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with a piperidine-sulfonyl benzamide group. This dual sulfonamide architecture enhances its binding affinity to biological targets, such as bacterial enzymes or tyrosine kinase receptors . Synthesis typically involves coupling sulfamethoxazole derivatives with acyl chlorides under basic conditions, achieving yields of 84–89% via conventional or microwave-assisted methods . Characterization employs spectroscopic techniques (1H NMR, IR, mass spectrometry) and X-ray crystallography, confirming planar geometries and intermolecular hydrogen bonding critical for stability .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-16-15-21(24-32-16)25-33(28,29)19-11-7-18(8-12-19)23-22(27)17-5-9-20(10-6-17)34(30,31)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWZYTNMIOZJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base.

    Coupling with the benzamide moiety: The final step involves the coupling of the sulfonamide intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound belongs to a broader class of sulfonamide derivatives with modifications at the phenyl or benzamide groups. Key analogs include:

Compound Name Substituents/R-Groups Biological Activity Synthesis Yield (%) Reference
N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide Benzoyl (instead of piperidine-sulfonyl) Anticancer (EGFR inhibition) 84–89
2-Chloro-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Acetamide Chloroacetamide Not reported N/A
4-Butoxy-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide Butoxy benzamide Antimicrobial (broad-spectrum) N/A
N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}-3-Nitrobenzamide 3-Nitrobenzamide Antibacterial (Gram-positive pathogens) N/A
4-(3,4-Dihydro-2H-Quinolin-1-ylSulfonyl)-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide Quinoline-sulfonyl benzamide Kinase inhibition (anticancer) N/A

Key Observations :

  • Piperidine vs. Benzoyl Groups : The piperidine-sulfonyl group in the target compound improves solubility and membrane permeability compared to the benzoyl analog, which shows stronger EGFR binding but lower bioavailability .
  • Electron-Withdrawing Substituents : Nitro or chloro groups (e.g., 3-nitrobenzamide) enhance antibacterial activity against Staphylococcus aureus and Enterococcus faecalis but reduce metabolic stability .
  • Alkoxy Chains : The butoxy derivative (ECHEMI ID 329224-99-9) exhibits broad-spectrum antimicrobial efficacy, likely due to increased lipophilicity .

Structural and Computational Insights

  • X-ray Crystallography : The target compound’s crystal structure (space group P1̄) reveals a dihedral angle of 85.3° between the oxazole and benzamide rings, optimizing steric compatibility with enzymatic pockets .
  • Docking Simulations : Molecular dynamics studies highlight hydrogen bonds between the sulfamoyl group and EGFR residues (Lys745, Asp855), critical for kinase inhibition .

Biological Activity

N-{4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl}-4-(Piperidine-1-Sulfonyl)Benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 422.53 g/mol. The compound features a complex structure that includes a piperidine moiety and sulfamoyl functional groups, which are known for their biological activity.

PropertyValue
Molecular Weight422.53 g/mol
Molecular FormulaC19H22N4O5S
LogP1.2337
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Polar Surface Area85.945 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the initial steps may include the formation of the oxazole ring and subsequent coupling with piperidine derivatives. The synthesis pathway is crucial for ensuring high yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds containing the sulfamoyl group exhibit notable antimicrobial properties. In a study evaluating various synthesized piperidine derivatives, it was found that those with sulfamoyl functionalities demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that derivatives like this compound showed promising results in reducing enzyme activity, which could have implications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antibacterial Efficacy : A series of piperidine derivatives were synthesized and tested for their antibacterial effects. Among them, compounds similar to this compound showed inhibition zones comparable to standard antibiotics .
  • Enzyme Inhibition : In vitro studies demonstrated that the compound inhibited AChE with an IC50 value indicating effective binding affinity. This suggests potential therapeutic applications in neurodegenerative disorders .

Q & A

Q. How can flow chemistry improve the synthesis of intermediates?

  • Methodology : Implement continuous-flow reactors (e.g., Vapourtec R-series) for hazardous steps (e.g., diazomethane generation). Optimize residence time (10–30 s) and temperature (0–25°C) to minimize side reactions. Monitor in-line via FTIR or UV-Vis for real-time yield calculation .

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